Phenol, 4-[(2-thiazolylimino)methyl]-
Description
Phenol, 4-[(2-thiazolylimino)methyl]- is a phenolic derivative featuring a thiazole-imine moiety attached to the para position of the phenol ring. Compound 3, synthesized via condensation of 2-aminothiazole with 4-hydroxybenzaldehyde in ethanol (71% yield), exhibits a bis-thiazolylamino structure confirmed by NMR, FTIR, and HRMS . It demonstrates potent tyrosinase inhibition (IC50 = 29.71 µM), outperforming kojic acid (IC50 = 72.27 µM) and ascorbic acid (IC50 = 385.6 µM) by 2.4× and 13×, respectively . This activity is attributed to its dual thiazole units, which enhance binding to the enzyme's active site .
Properties
CAS No. |
114857-79-3 |
|---|---|
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 |
IUPAC Name |
4-[(E)-1,3-thiazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C10H8N2OS/c13-9-3-1-8(2-4-9)7-12-10-11-5-6-14-10/h1-7,13H/b12-7+ |
InChI Key |
LEXABYIVSICYNZ-KPKJPENVSA-N |
SMILES |
C1=CC(=CC=C1C=NC2=NC=CS2)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=NC=CS2)O |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC=CS2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazole-Containing Compounds
Structural and Functional Comparisons
Thiazole derivatives are renowned for diverse bioactivities. Below is a comparative analysis of Compound 3 and other thiazole-based analogs:
Key Observations:
- Potency : Compound 3’s tyrosinase inhibition surpasses classical inhibitors like kojic acid, likely due to its dual thiazole units enhancing enzyme interaction .
- Mechanism: Unlike non-competitive or uncompetitive inhibitors, Compound 3 acts as a competitive inhibitor, binding directly to the enzyme’s active site and displacing L-DOPA .
- Versatility : Other thiazole derivatives exhibit broader applications, such as anti-parasitic (artemisinin-thiazoles) and anticancer (imidazo-thiazoles) activities .
Key Observations:
- Compound 3’s synthesis is notable for its simplicity and high yield compared to multi-step routes for artemisinin-thiazoles .
- One-pot methods (e.g., coumarin-thiazoles) emphasize efficiency but require precise stoichiometric control .
Tyrosinase Inhibition:
- Compound 3 : Reduces melanin synthesis by blocking L-DOPA oxidation (competitive inhibition, Km = 0.15 mM) .
- Kojic acid : Acts via copper chelation in the enzyme’s active site but suffers from instability and cytotoxicity .
- Coumarin-thiazoles : Exhibit moderate tyrosinase inhibition but excel in dual α-amylase/antioxidant roles .
Anticancer Activity:
- Imidazo-thiazoles: Inhibit RAF kinases, showing potent anti-melanoma activity (IC50 < 2 µM) .
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